2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(propan-2-yl)acetamide
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Overview
Description
2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-isopropylacetamide is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-isopropylacetamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Ethylation and Isopropylation: The ethyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-isopropylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-isopropylacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(3-methylphenyl)acetamide
- **ethyl 2-(4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate
Uniqueness
2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-isopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for membrane permeability, while the pyrimidine core provides a versatile scaffold for further functionalization and optimization .
Properties
Molecular Formula |
C17H20FN3O2 |
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Molecular Weight |
317.36 g/mol |
IUPAC Name |
2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C17H20FN3O2/c1-4-14-9-16(23)21(10-15(22)19-11(2)3)17(20-14)12-5-7-13(18)8-6-12/h5-9,11H,4,10H2,1-3H3,(H,19,22) |
InChI Key |
IDKDCIJFXQMMJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC(C)C |
Origin of Product |
United States |
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